N-(4-(3-methoxypiperidin-1-yl)phenyl)-4-methylthiophene-2-carboxamide
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Overview
Description
N-(4-(3-methoxypiperidin-1-yl)phenyl)-4-methylthiophene-2-carboxamide is a complex organic compound that features a piperidine ring, a methoxy group, and a thiophene ring
Mechanism of Action
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, have been found in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are often used as synthetic fragments for designing drugs .
Mode of Action
Piperidine derivatives have been shown to exhibit activity against different viruses . For instance, 4,4-disubstituted N-benzyl piperidines have been found to inhibit the H1N1 influenza virus through specific hemagglutinin fusion peptide interaction .
Biochemical Pathways
It’s known that piperidine derivatives can have a broad impact on various biochemical processes due to their wide presence in pharmaceuticals .
Result of Action
Piperidine derivatives have been shown to exhibit antiviral activity . For instance, certain N-benzyl piperidines have been found to inhibit the H1N1 influenza virus .
Action Environment
They exhibit a broad range of activities, including antiviral effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-methoxypiperidin-1-yl)phenyl)-4-methylthiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. The methoxy group is introduced via methylation reactions, often using reagents like methyl iodide or dimethyl sulfate.
The thiophene ring is synthesized through cyclization reactions involving sulfur-containing precursors. The final step involves coupling the piperidine derivative with the thiophene derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-methoxypiperidin-1-yl)phenyl)-4-methylthiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under appropriate conditions.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials with specific properties, such as conductivity or stability.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(3-methoxypiperidin-1-yl)phenyl)-4-methylthiophene-2-carboxylate
- N-(4-(3-methoxypiperidin-1-yl)phenyl)-4-methylthiophene-2-sulfonamide
Uniqueness
N-(4-(3-methoxypiperidin-1-yl)phenyl)-4-methylthiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group, piperidine ring, and thiophene ring in a single molecule allows for a wide range of potential interactions and applications that are not possible with simpler compounds.
Properties
IUPAC Name |
N-[4-(3-methoxypiperidin-1-yl)phenyl]-4-methylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-13-10-17(23-12-13)18(21)19-14-5-7-15(8-6-14)20-9-3-4-16(11-20)22-2/h5-8,10,12,16H,3-4,9,11H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJSONSXZPZRLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NC2=CC=C(C=C2)N3CCCC(C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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